8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one: Chemical Properties, Biosynthesis, and Pharmacological Applications
8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one: Chemical Properties, Biosynthesis, and Pharmacological Applications
Executive Summary
8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one , commonly referred to as 8-methoxy-2-phenethylchromone , is a highly oxygenated derivative of the 2-(2-phenylethyl)chromone (PEC) family[1]. PECs are the principal fragrant and bioactive secondary metabolites found in agarwood (Aquilaria species) and have also been identified in the extracts of Ricinus communis[2][3].
In recent years, the pharmaceutical and fragrance industries have focused heavily on PECs due to their potent anti-inflammatory, neuroprotective, and antimicrobial properties[3][4]. This technical guide provides a comprehensive analysis of the chemical properties, biosynthetic pathways, pharmacological mechanisms, and standardized analytical protocols for 8-methoxy-2-(2-phenylethyl)chromone.
Chemical and Physical Properties
The structural core of the compound consists of a benzopyran-4-one (chromone) moiety, substituted at the C-2 position with a phenylethyl group and at the C-8 position with a methoxy group. The specific substitution pattern of hydroxyl and methoxy groups on the A and B rings of the PEC skeleton dictates both its volatility and its binding affinity to biological targets[4].
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one |
| Common Name | 8-Methoxy-2-phenethylchromone |
| Molecular Formula | C₁₈H₁₆O₃ |
| Exact Mass | 280.1099 Da |
| Molecular Weight | 280.32 g/mol |
| Solubility | Highly soluble in ethanol, methanol, DMSO, and supercritical CO₂; insoluble in water. |
| Structural Class | 2-(2-phenylethyl)chromone (PEC) |
Biosynthetic Pathway and Enzymatic Kinetics
The biosynthesis of 8-methoxy-2-(2-phenylethyl)chromone in Aquilaria species is a defense response triggered by physical injury or fungal infection[1][2]. The formation of the PEC scaffold is an intricate process governed by specific plant enzymes.
-
Scaffold Formation: The pathway begins with the condensation of cinnamoyl-CoA and malonyl-CoA, catalyzed by a specialized type III polyketide synthase known as diarylpentanoid-producing polyketide synthase (PECPS) [1].
-
Cyclization: The resulting diarylpentanoid intermediate undergoes enzymatic cyclization to form the base 2-(2-phenylethyl)chromone core.
-
Oxygenation and Methylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific carbon positions (such as C-6 or C-8). Subsequently, O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at the C-8 position, yielding the final 8-methoxy derivative[1].
Caption: Biosynthetic pathway of 8-Methoxy-2-(2-phenylethyl)chromone via PECPS and OMT enzymes.
Pharmacological Mechanisms
Anti-Inflammatory Activity (NF-κB / iNOS Axis)
Derivatives of 2-(2-phenylethyl)chromone exhibit significant anti-inflammatory activity by modulating the nitric oxide (NO) signaling pathway[4]. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, methoxy-substituted PECs prevent the nuclear translocation of the NF-κB transcription factor.
Causality of Action: By blocking NF-κB translocation, the compound downregulates the transcription of inducible nitric oxide synthase (iNOS). The suppression of iNOS directly halts the overproduction of NO, thereby mitigating the inflammatory cascade and preventing tissue damage[4].
Caption: Anti-inflammatory mechanism of 8-Methoxy-PEC via NF-κB and iNOS inhibition.
Antimicrobial and Antioxidant Profiling
In addition to agarwood, GC-MS profiling of Ricinus communis methanolic extracts has identified 8-methoxy-2-phenethylchromone as a constituent contributing to the plant's broad-spectrum antibacterial and antifungal properties[3]. The lipophilic nature of the methoxy-chromone structure allows it to easily penetrate bacterial cell membranes, disrupting cellular integrity.
Analytical & Experimental Workflows
To ensure high-fidelity isolation and structural elucidation of 8-methoxy-2-(2-phenylethyl)chromone from natural matrices, researchers must utilize Supercritical Fluid Extraction (SFE) coupled with GC-MS. SFE is chosen over traditional solvent extraction because it operates at lower temperatures, preventing the thermal degradation of delicate chromone structures[5].
Protocol: SFE-CO₂ Extraction and GC-MS Profiling
Phase 1: Supercritical CO₂ Extraction
-
Sample Preparation: Pulverize the resinous agarwood sample and pass it through a 40-mesh sieve to maximize the surface-area-to-volume ratio.
-
Extraction Parameters: Load the powder into the SFE extraction vessel. Set the supercritical CO₂ parameters to a pressure of 18 MPa and a temperature of 40°C[5].
-
Dynamic Extraction: Run the dynamic extraction phase for exactly 2 hours at a CO₂ flow rate of 15 L/h.
-
Collection: Depressurize the fluid into the separation vessel to precipitate the essential oil (a yellow, transparent, viscous liquid).
-
Validation Checkpoint: Calculate the extraction yield. A successful SFE of high-quality agarwood should yield approximately 0.60% to 0.62% essential oil by mass[5].
Phase 2: GC-MS Analysis
-
Sample Dilution: Dissolve 10 mg of the extracted essential oil in 1 mL of analytical-grade hexane.
-
Column Configuration: Utilize a capillary column (e.g., RTX-5MS, 30 m × 0.25 mm, 0.25 μm film thickness)[5].
-
Temperature Gradient:
-
Initial temperature: 80°C (hold for 2 min).
-
Ramp: 4°C/min up to 295°C.
-
Final hold: 10 min at 295°C.
-
-
Injection: Inject 1 μL of the sample with a split ratio of 30:1. Set the injector temperature to 290°C and use Helium as the carrier gas[5].
-
Validation Checkpoint: Analyze the Total Ion Chromatogram (TIC). 8-Methoxy-2-(2-phenylethyl)chromone will elute as a distinct peak. Confirm the identity by cross-referencing the exact mass (
280.1) and fragmentation pattern against the NIST mass spectral library.
Caption: Standardized workflow for the extraction and GC-MS identification of PECs.
Table 2: Analytical Data Summary for GC-MS Identification
| Parameter | Analytical Signature |
| Target Analyte | 8-Methoxy-2-(2-phenylethyl)chromone |
| Primary Ion ( | 280.1 [M]⁺ |
| Base Peak ( | 91.0 (Tropylium ion, characteristic of the phenylethyl moiety) |
| Retention Index (Kovats) | ~2000 - 2064 (varies slightly by column polarity) |
| Key Fragmentation Ions | 280, 161, 151, 123, 91 |
References
-
"Representative 2-(2-phenylethyl)chromone skeletons and the...", ResearchGate. URL:[Link]
-
"Synthesis and Pharmacological Activity Evaluation of 2 - (2-Phenylethyl) Chromone...", Scribd / Fitoterapia. URL:[Link]
-
"SFE - CO2 and GC - M S analysis of the essential oil from Chinese Eaglewood", Chemalink. URL:[Link]
-
"Expression analysis of sesquiterpenes biosynthesis-related genes in Aquilaria sinensis during bark regeneration", Maximum Academic Press. URL:[Link]
-
"Biogenic synthesis of RICINUS COMMUNIS mediated iron and silver nanoparticles and its antibacterial and antifungal activity", PMC / Heliyon. URL:[Link]
